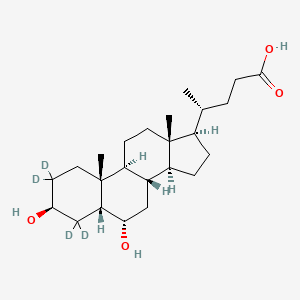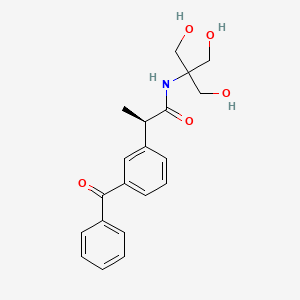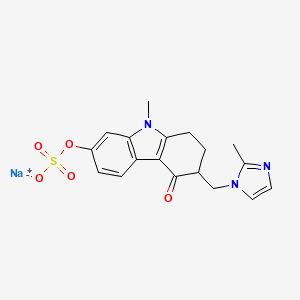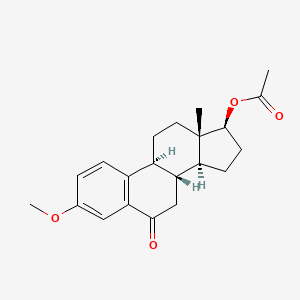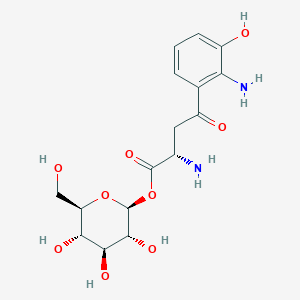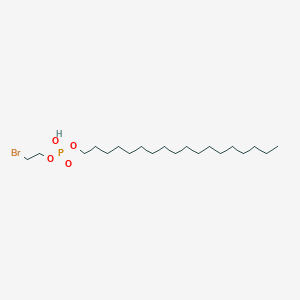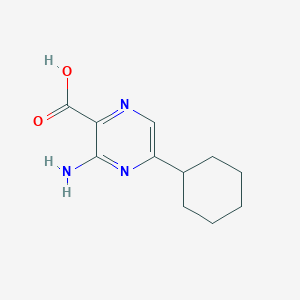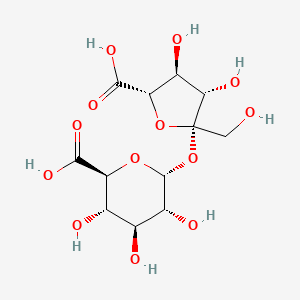
Sucrose 6,6'Dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose 6,6’Dicarboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of two carboxylic acid groups attached to the sucrose molecule. It has a molecular formula of C12H18O13 and a molecular weight of 370.26 g/mol . Sucrose 6,6’Dicarboxylic Acid is primarily used in the manufacture of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 6,6’Dicarboxylic Acid typically involves the oxidation of sucrose. One common method is the electrocatalytic oxidation of sucrose in an alkaline medium on platinum electrodes. This process selectively oxidizes the primary hydroxyl groups of sucrose to form the dicarboxylic acid . The reaction conditions include maintaining the electrode activity at a sufficient level by controlling the oxidation potential, which is crucial for the selectivity of the reaction .
Industrial Production Methods
Industrial production of Sucrose 6,6’Dicarboxylic Acid can also involve microbial fermentation processes. Yeast cell factories are often employed due to their hyperosmotic and low pH tolerance, as well as their flexibility for gene manipulations . By applying genetic manipulation techniques, the bio-based production of dicarboxylic acids can be made more precise and economical .
化学反応の分析
Types of Reactions
Sucrose 6,6’Dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl groups of sucrose are oxidized to form the dicarboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form the corresponding alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Platinum electrodes in an alkaline medium.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sucrose 6,6’Dicarboxylic Acid.
Reduction: Sucrose 6,6’Dihydroxy Alcohol.
Substitution: Sucrose 6,6’Dicarboxylic Acid Esters or Amides.
科学的研究の応用
Sucrose 6,6’Dicarboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various sucrose carboxylic acid derivatives.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the manufacture of environmentally friendly detergents, emulsifiers, and pharmaceuticals.
作用機序
The mechanism of action of Sucrose 6,6’Dicarboxylic Acid involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress, thereby preventing cellular damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its antioxidant activity include the neutralization of ROS and the inhibition of oxidative enzymes .
類似化合物との比較
Similar Compounds
Succinic Acid: A dicarboxylic acid with a shorter carbon chain (C4) and similar antioxidant properties.
Glutaric Acid: Another dicarboxylic acid with a five-carbon chain (C5) used in the synthesis of polymers and resins.
Adipic Acid: A six-carbon dicarboxylic acid widely used in the production of nylon.
Uniqueness
Sucrose 6,6’Dicarboxylic Acid is unique due to its structure derived from sucrose, which imparts specific properties such as higher molecular weight and multiple functional groups.
特性
分子式 |
C12H18O13 |
|---|---|
分子量 |
370.26 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5+,6-,7-,8-,11+,12-/m0/s1 |
InChIキー |
GSNZTHDJQODXMS-RGFCWKAWSA-N |
異性体SMILES |
C([C@@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
正規SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)

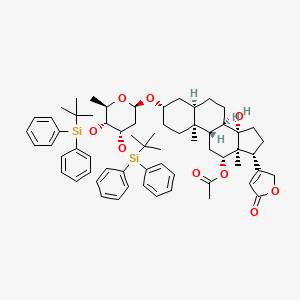
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
